2-Bromoethyl ethyl sulfide

Description

The exact mass of the compound 2-Bromoethyl ethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57104. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromoethyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

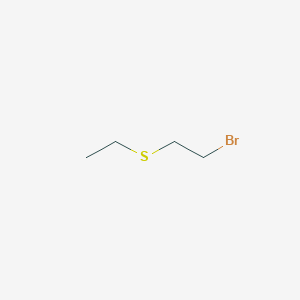

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKBNVXUYLXITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956823 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35420-95-2 | |

| Record name | 35420-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(ethylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromoethyl ethyl sulfide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl ethyl sulfide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Bromoethyl ethyl sulfide (CAS No: 35420-95-2). As a bifunctional molecule, it serves as a valuable synthetic intermediate, particularly as an alkylating agent for introducing the ethylthioethyl group into various molecular structures.[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. The guide emphasizes safety protocols essential for handling the associated reagents and the final product.

Introduction to 2-Bromoethyl ethyl sulfide

2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a versatile building block in organosulfur chemistry.[1] Its structure incorporates a nucleophilic sulfur atom and a reactive carbon-bromine bond, making it a key reagent for a variety of chemical transformations. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, further diversifying its synthetic utility.[1]

Chemical Identity and Physical Properties

| Property | Value |

| CAS Number | 35420-95-2[2] |

| Molecular Formula | C₄H₉BrS[2][3] |

| Molecular Weight | 169.09 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.389 g/cm³[4] |

| Boiling Point | 57 °C[4] |

| Flash Point | 62 °C[4] |

| Refractive Index | 1.508[4] |

Synthetic Methodologies

The synthesis of 2-Bromoethyl ethyl sulfide is primarily centered around the formation of the key carbon-sulfur bond and the introduction of the bromine atom. The most common and reliable approach is a two-step process starting from readily available precursors.

Preferred Route: Two-Step Synthesis from 2-Chloroethanol

This methodology is favored due to the high availability and lower cost of the starting materials, 2-chloroethanol and ethanethiol. The process involves an initial nucleophilic substitution to form a stable intermediate, followed by a halogen exchange/substitution reaction.

Step 1: Synthesis of 2-(Ethylthio)ethanol The first step involves the synthesis of 2-(ethylthio)ethanol via a Williamson ether synthesis-like reaction. Ethanethiol is deprotonated by a strong base, such as sodium hydroxide, to form the highly nucleophilic sodium ethanethiolate. This thiolate then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in an Sₙ2 reaction.

Step 2: Bromination of 2-(Ethylthio)ethanol The hydroxyl group of the intermediate, 2-(ethylthio)ethanol, is a poor leaving group. It must be converted into a better leaving group to be substituted by a bromide ion. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via activation of the alcohol, followed by nucleophilic attack by the bromide ion.

Alternative Route: Electrophilic Addition to Ethyl Vinyl Sulfide

An alternative approach is the electrophilic addition of hydrogen bromide (HBr) across the double bond of ethyl vinyl sulfide.[5][6] This reaction follows Markovnikov's rule, where the proton adds to the carbon atom that is already bonded to more hydrogen atoms, and the bromide adds to the more substituted carbon. The sulfur atom's ability to stabilize an adjacent carbocation through resonance influences the regioselectivity of this addition.[7]

Caption: Preferred two-step synthesis of 2-Bromoethyl ethyl sulfide.

Experimental Protocols & Purification

Warning: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Synthesis of 2-(Ethylthio)ethanol

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium hydroxide (1.0 eq) in ethanol.

-

Thiolate Formation: Cool the solution in an ice bath and add ethanethiol (1.0 eq) dropwise via the dropping funnel. Stir for 30 minutes to ensure the complete formation of sodium ethanethiolate.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.0 eq) dropwise to the reaction mixture.[8][9][10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture, and filter to remove the precipitated sodium chloride. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase to yield crude 2-(ethylthio)ethanol. The product can be further purified by vacuum distillation.

Protocol for Bromination to 2-Bromoethyl ethyl sulfide

-

Setup: In a three-necked round-bottom flask fitted with a dropping funnel and a condenser, place the crude 2-(ethylthio)ethanol (1.0 eq) in an inert solvent like dichloromethane.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction: After addition, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Extraction: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, 2-Bromoethyl ethyl sulfide, is purified by vacuum distillation.

Comprehensive Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a complete profile of the molecule.

Caption: Integrated workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule.

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the ethyl group and the bromoethyl moiety.

-

A triplet corresponding to the three protons of the methyl group (CH₃).

-

A quartet for the two methylene protons (SCH₂) of the ethyl group.

-

Two triplets for the adjacent methylene groups (-SCH₂CH₂Br), which may appear as complex multiplets depending on the solvent and resolution.

-

-

¹³C NMR Analysis: The carbon NMR will display four distinct signals, one for each unique carbon atom in the structure.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH₃ -CH₂-S- | ~1.3 (triplet) | ~15 |

| CH₃-CH₂ -S- | ~2.6 (quartet) | ~28 |

| -S-CH₂ -CH₂-Br | ~2.9 (triplet) | ~35 |

| -S-CH₂-CH₂ -Br | ~3.4 (triplet) | ~32 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1] For C₄H₉BrS, these will be at m/z 168 and 170.

-

Fragmentation Pathways: A common fragmentation pathway for sulfides is alpha-cleavage, which involves the fission of the C-S or C-C bond adjacent to the sulfur atom, leading to stable carbocations.[1]

| Fragment Ion | Formula | Expected m/z |

| [M]⁺ | [C₄H₉⁷⁹BrS]⁺ | 168 |

| [M+2]⁺ | [C₄H₉⁸¹BrS]⁺ | 170 |

| [M-C₂H₅]⁺ | [C₂H₄BrS]⁺ | 139/141 |

| [M-Br]⁺ | [C₄H₉S]⁺ | 89 |

| [C₂H₅S]⁺ | [C₂H₅S]⁺ | 61 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (alkane): 2950-2850 cm⁻¹

-

C-H bending: 1465-1375 cm⁻¹

-

C-S stretching: 700-600 cm⁻¹ (often weak)

-

C-Br stretching: 600-500 cm⁻¹

Safety and Handling

2-Bromoethyl ethyl sulfide and its precursors are hazardous materials requiring strict safety protocols.

-

Hazard Identification: The compound is classified as a combustible liquid, harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[4][11] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid contact with skin and eyes.[4] Ensure the work area is well-ventilated.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][11] Store locked up.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This guide has detailed a reliable and well-documented synthetic route for producing 2-Bromoethyl ethyl sulfide from 2-chloroethanol. The provided protocols for synthesis, purification, and comprehensive characterization using NMR, MS, and IR spectroscopy offer a complete framework for researchers. Adherence to the outlined safety procedures is paramount to ensure safe handling and successful synthesis of this important chemical intermediate.

References

-

MATERIAL SAFETY DATA SHEET (MSDS) - KRISHNA SOLVECHEM LTD. (n.d.). Retrieved January 16, 2026, from [Link]

-

Keskitalo, M., Pihlaja, K., & Grigoriev, E. (2017). Synthesis route attribution of sulfur mustard by multivariate data analysis of chemical signatures. OSTI.GOV. [Link]

-

G. J. Black, D. E. A. G. G. Black, & D. E. A. G. G. Black. (2018). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Publishing. [Link]

-

Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Dibromodiethyl sulfide - Wikipedia. (2024, June 21). Retrieved January 16, 2026, from [Link]

-

2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Chloroethanol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of sulfides (video) - Khan Academy. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wang, Y., Zhang, H., Liu, Y., & Chen, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thiocarboxylic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. [Link]

-

ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Chloroethyl ethyl sulfide - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Chloroethanol - Sciencemadness Wiki. (2020, February 2). Retrieved January 16, 2026, from [Link]

-

Addition of HBr to Vinyl bromide - Chemistry Stack Exchange. (2015, April 16). Retrieved January 16, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Addition of HBr to Alkenes - Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Pihlaja, K., & Auvinen, M. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. ResearchGate. [Link]

-

Swain, C. G., Ketley, A. D., & Bader, R. F. W. (1959). The Mechanism of Ethylene Oxide Formation from 2-Chloroethanol. Journal of the American Chemical Society, 81(10), 2353-2359. [Link]

-

Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Clark, J. (n.d.). Explaining electrophilic addition involving hydrogen halides - Chemguide. Retrieved January 16, 2026, from [Link]

-

Reactions of Alkenes with Hydrogen Halides - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]

- Preparation method of 2-bromoethyl sodium sulfonate. (n.d.). Google Patents.

-

Rohrbaugh, D., Yang, Y.-C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

2-Bromoethyl ether - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 9. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 11. fishersci.ca [fishersci.ca]

- 12. kscl.co.in [kscl.co.in]

"2-Bromoethyl ethyl sulfide" chemical properties and reactivity

An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a bifunctional organosulfur compound that serves as a valuable intermediate and versatile building block in organic synthesis.[1] Its structure, featuring both a reactive alkyl bromide and a nucleophilic sulfide moiety, imparts a unique and powerful reactivity profile. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 2-bromoethyl ethyl sulfide, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic nuances of its reactions, provide field-proven experimental protocols, and discuss its significance in modern chemical research.

Physicochemical and Spectroscopic Properties

2-Bromoethyl ethyl sulfide is a colorless to pale yellow liquid with a pungent odor.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 35420-95-2 | [1][2][3][4] |

| Molecular Formula | C₄H₉BrS | [1][2][3][4] |

| Molecular Weight | 169.08 g/mol | [2][3][4] |

| Density | 1.389 g/cm³ | [2][3] |

| Boiling Point | 178.9°C at 760 mmHg | [2] |

| Flash Point | 62°C | [2][3] |

| Refractive Index | 1.508 | [2][3] |

| LogP | 2.13440 | [2] |

| InChI Key | WNKBNVXUYLXITH-UHFFFAOYSA-N | [1][3] |

Core Reactivity and Mechanistic Insights

The unique reactivity of 2-bromoethyl ethyl sulfide stems from the interplay between its two functional groups: the electrophilic bromoethyl moiety and the nucleophilic sulfur atom.

Nucleophilic Substitution at the Bromoethyl Moiety

The carbon-bromine bond is the primary site for nucleophilic substitution.[1] Bromine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][5][6] These reactions typically proceed via an Sɴ2 mechanism, especially with primary alkyl halides like this one, where a nucleophile attacks the carbon in a concerted step, displacing the bromide ion.[5][7] This reactivity allows for the facile introduction of the ethylthioethyl group into various molecular structures.[1]

Proximity-Induced Reactivity: The Neighboring Group Effect

A defining feature of 2-bromoethyl ethyl sulfide's reactivity is the participation of the adjacent sulfur atom in nucleophilic substitution reactions, a phenomenon known as the neighboring group effect.[1] Instead of a direct attack by an external nucleophile, the reaction can proceed through a two-step pathway.

-

Intramolecular Nucleophilic Attack : The lone pair of electrons on the sulfur atom acts as an internal nucleophile, attacking the bromine-bearing carbon.

-

Episulfonium Ion Formation : This intramolecular attack displaces the bromide ion and forms a highly reactive, three-membered cyclic intermediate called an episulfonium ion.[1]

-

External Nucleophilic Attack : An external nucleophile then attacks one of the carbons of the episulfonium ring, opening the ring to yield the final product.[1]

This pathway is significant because it often proceeds with retention of stereochemistry and can accelerate the rate of reaction compared to a standard Sɴ2 displacement.

Caption: Formation of a cyclic episulfonium ion intermediate.

Oxidation Chemistry of the Sulfide Group

The sulfur atom in 2-bromoethyl ethyl sulfide can be readily oxidized to form the corresponding sulfoxides and, with stronger conditions, sulfones.[1] This transformation significantly alters the molecule's electronic properties, polarity, and reactivity, further expanding its synthetic utility.[1] Careful control of oxidizing agents is crucial to achieve selectivity.

-

To Sulfoxide : Mild conditions using reagents like hydrogen peroxide (H₂O₂) at 0–5°C or meta-chloroperoxybenzoic acid (mCPBA) can selectively produce the sulfoxide.[1]

-

To Sulfone : Stronger oxidizing agents or harsher conditions will lead to the sulfone. Niobium carbide has been shown to be an effective catalyst for oxidizing sulfides to sulfones with H₂O₂.[8]

Synthesis and Applications

Common Synthetic Routes

The synthesis of 2-bromoethyl ethyl sulfide typically involves a nucleophilic substitution reaction where a sulfur nucleophile displaces a leaving group. A common and efficient laboratory method involves the reaction between sodium ethanethiolate and a suitable electrophile like 1,2-dibromoethane.[1] The sodium ethanethiolate is generally prepared in situ by treating ethanethiol with a strong base like sodium hydroxide.[1]

Applications in Synthesis and Research

-

Alkylating Agent : Due to the reactive C-Br bond, it is a potent alkylating agent used to introduce the CH₂CH₂SEt moiety into various molecules, a key step in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Heterocyclic Chemistry : Its bifunctional nature makes it a powerful precursor for constructing sulfur-containing heterocyclic rings, which are common motifs in bioactive molecules.[1]

-

Toxicology and Mechanistic Studies : The structural similarity of 2-bromoethyl ethyl sulfide to chemical vesicants (blistering agents) like sulfur mustards makes it a valuable analog for research.[1] Its chloro-analog, 2-chloroethyl ethyl sulfide (CEES), is widely studied to understand the mechanisms of DNA damage and toxicity caused by these agents and to develop effective countermeasures.[1][9]

Field-Proven Experimental Protocols

Protocol 1: General Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the Sɴ2 reaction of 2-bromoethyl ethyl sulfide with a primary amine.

Objective: To synthesize an N-substituted ethylthioethylamine derivative.

Materials:

-

2-Bromoethyl ethyl sulfide (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a stirred solution of the primary amine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromoethyl ethyl sulfide (1.0 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to 60-70°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted product.

Caption: Workflow for a typical nucleophilic substitution reaction.

Protocol 2: Controlled Oxidation to Ethyl 2-Bromoethyl Sulfoxide

Objective: To selectively oxidize the sulfide to a sulfoxide without over-oxidation to the sulfone.

Materials:

-

2-Bromoethyl ethyl sulfide (1.0 eq)

-

Hydrogen peroxide (30% aq. solution, H₂O₂) (1.1 eq)

-

Methanol (MeOH) as solvent

-

Round-bottom flask, magnetic stirrer, ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 2-bromoethyl ethyl sulfide (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0-5°C using an ice bath.

-

Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C to prevent over-oxidation.[1]

-

Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the formation of the sulfoxide and the consumption of starting material by TLC or GC-MS.

-

Upon completion, carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude sulfoxide, which can be further purified if necessary.

Safety, Handling, and Disposal

2-Bromoethyl ethyl sulfide is a hazardous chemical that requires careful handling.

Hazard Identification:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Safe Handling and Storage:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3][10]

-

P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10]

-

P403 + P233: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool area.[3]

Disposal:

-

P501: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[11]

Conclusion

2-Bromoethyl ethyl sulfide is a synthetically valuable compound whose reactivity is dominated by the interplay of its alkyl bromide and sulfide functionalities. Its capacity for both standard Sɴ2 reactions and more complex pathways involving neighboring group participation makes it a versatile tool for introducing the ethylthioethyl group and for constructing complex molecular architectures. Understanding its mechanistic behavior, coupled with adherence to strict safety protocols, allows researchers to fully leverage its synthetic potential in drug discovery and materials science.

References

-

Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Bromoethyl phenyl sulfide. (2024, March 30). Thermo Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (2024, December 14). Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET - Bromoethane. (2025, September 12). Thermo Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

When ethyl sulfide (ethosulphide) reacts with 2-bromopropane in a polar s.. - Filo. (2025, August 18). Retrieved January 16, 2026, from [Link]

-

The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Effect of Potential Vesicant Antagonist Drugs on White Blood Cell Metabolic Activity in Human Whole Blood Exposed to 2-Chloroethyl Ethyl Sulfide - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved January 16, 2026, from [Link]

-

When bromoethane is treated with potassium sulfide class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 16, 2026, from [Link]

-

7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). Retrieved January 16, 2026, from [Link]

-

Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

- CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents. (n.d.).

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thermodynamic Study and Oxidation Products for the Reaction of Methyl Ethyl Sulfide CH3SCH2CH3 With O2 at Standard - CMJ Publishers. (2022, March 14). Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. nbinno.com [nbinno.com]

- 7. When ethyl sulfide (ethosulphide) reacts with 2-bromopropane in a polar s.. [askfilo.com]

- 8. cmjpublishers.com [cmjpublishers.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Synthesis, Reactivity, and Applications

For Research, Scientific, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

2-Bromoethyl ethyl sulfide (CAS Number: 35420-95-2), a colorless to pale yellow liquid, is a bifunctional organosulfur compound that serves as a valuable intermediate in a wide array of organic syntheses.[1] Its structure, featuring both a reactive carbon-bromine bond and a nucleophilic sulfur atom, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers in drug discovery and development.

The significance of 2-bromoethyl ethyl sulfide lies in its capacity to act as an effective alkylating agent. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of the ethylthioethyl moiety into various molecular scaffolds.[1] Furthermore, the presence of the sulfur atom opens up possibilities for subsequent transformations, such as oxidation to sulfoxides and sulfones, further diversifying its synthetic utility.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-bromoethyl ethyl sulfide is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 35420-95-2 | [1][2] |

| Molecular Formula | C4H9BrS | [1][2] |

| Molecular Weight | 169.08 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 178.9 °C at 760 mmHg | [3] |

| Density | 1.389 g/cm³ | [3] |

| Refractive Index | 1.508 | [3] |

| Flash Point | 62 °C | [3] |

Spectroscopic Characterization:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the two methylene groups of the bromoethyl moiety (two triplets).

-

¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show four distinct signals for the four carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis and Purification

The most common and direct route to 2-bromoethyl ethyl sulfide involves the nucleophilic substitution reaction between a sulfur nucleophile and an appropriate electrophile.[1] Specifically, the reaction of sodium ethanethiolate with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, is a primary method.

General Synthetic Workflow

The synthesis can be visualized as a two-step process, starting from the generation of the thiolate nucleophile followed by the substitution reaction.

Caption: General workflow for the synthesis of 2-bromoethyl ethyl sulfide.

Experimental Protocol: Synthesis of 2-Bromoethyl ethyl sulfide

The following is a representative, self-validating protocol for the laboratory-scale synthesis of 2-bromoethyl ethyl sulfide.

Materials:

-

Ethanethiol

-

Sodium hydroxide

-

1,2-Dibromoethane

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise to the cooled solution. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of sodium ethanethiolate.

-

Nucleophilic Substitution: To the freshly prepared sodium ethanethiolate solution, add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) dropwise at 0 °C. The large excess of the dihaloalkane is crucial to minimize the formation of the bis-sulfide byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-bromoethyl ethyl sulfide by fractional distillation under reduced pressure to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-bromoethyl ethyl sulfide is dominated by two key features: the electrophilic carbon attached to the bromine and the nucleophilic sulfur atom.

Nucleophilic Substitution Reactions

The carbon-bromine bond is susceptible to attack by a variety of nucleophiles in classic SN2 reactions. This allows for the facile introduction of the -(CH₂)₂-S-CH₂CH₃ group.

-

Reaction with Amines: Primary and secondary amines react with 2-bromoethyl ethyl sulfide to form the corresponding N-substituted ethyl thioethers.

-

Reaction with Thiols: Thiolates react to form dithioethers.

-

Reaction with Alkoxides: Alkoxides will react to form the corresponding ether derivatives.

Neighboring Group Participation and Episulfonium Ion Formation

A key aspect of the reactivity of 2-bromoethyl ethyl sulfide is the ability of the sulfur atom to act as an internal nucleophile. This "neighboring group participation" or "anchimeric assistance" significantly accelerates the rate of nucleophilic substitution compared to analogous alkyl bromides lacking the sulfur atom.

The reaction proceeds through a cyclic episulfonium ion intermediate.

Caption: Formation of the episulfonium ion intermediate.

This intramolecular cyclization is kinetically favorable and leads to a significant rate enhancement. The subsequent attack of an external nucleophile on one of the carbons of the strained three-membered ring is rapid and leads to the final substitution product.

Comparative Reactivity:

The bromo derivative is significantly more reactive than its chloro analog, 2-chloroethyl ethyl sulfide. Bromine is a better leaving group than chlorine, leading to faster reaction rates in SN2 reactions. For instance, reactions with primary amines can proceed to high conversion at room temperature with the bromo compound, whereas the chloro analog often requires elevated temperatures to achieve similar results.

Applications in Drug Discovery and Development

The unique reactivity profile of 2-bromoethyl ethyl sulfide and its derivatives makes it a valuable tool in medicinal chemistry, particularly for the construction of heterocyclic ring systems that are common motifs in bioactive molecules.

While specific examples of marketed drugs synthesized using 2-bromoethyl ethyl sulfide are not prominently featured in the literature, its utility as a building block for creating libraries of compounds for drug screening is evident. Its ability to react with a wide range of nucleophiles allows for the rapid generation of diverse molecular scaffolds. The ethylthioethyl moiety can be incorporated to modulate the lipophilicity and metabolic stability of drug candidates.

Furthermore, derivatives of 2-bromoethyl ethyl sulfide, such as (2-bromoethyl)sulfonium salts, are used in the synthesis of strained heterocyclic rings like azetidines, which are important pharmacophores.[1]

Analytical Methods

Standard analytical techniques are used for the characterization and purity assessment of 2-bromoethyl ethyl sulfide.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification. The mass spectrum will show a characteristic isotopic pattern for the bromine-containing fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile derivatives or reaction monitoring.

Safety, Handling, and Toxicology

2-Bromoethyl ethyl sulfide is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Skin irritation (Category 2)

-

Serious eye damage (Category 1)

-

Acute toxicity, Inhalation (Category 4)

-

Specific target organ toxicity – single exposure (Category 3)

Handling Precautions: [1]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicology:

Conclusion

2-Bromoethyl ethyl sulfide is a highly versatile and reactive building block in organic synthesis. Its bifunctional nature, coupled with the rate-enhancing neighboring group participation of the sulfur atom, makes it a powerful tool for the construction of complex molecules. For researchers in drug discovery and development, this reagent offers a reliable means of introducing the ethylthioethyl group and for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

Sources

"2-Bromoethyl ethyl sulfide" molecular weight and formula

An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Synthesis, Reactivity, and Applications

Introduction

2-Bromoethyl ethyl sulfide, with the chemical formula C4H9BrS, is a bifunctional organosulfur compound that serves as a valuable intermediate and building block in organic synthesis.[1][2][3][4] Its structure, featuring both a reactive bromine atom and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations, making it a versatile tool for chemists.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, key applications in research and drug development, and essential safety and handling protocols.

Part 1: Core Chemical Identity and Physicochemical Properties

2-Bromoethyl ethyl sulfide is a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a reactive alkyl halide and a sulfide moiety, is central to its utility in synthetic chemistry.

Chemical Identifiers

-

Synonyms: 2-bromoethyl ethyl sulfide, 1-bromo-2-ethylsulfanylethane, Ethyl 2-bromoethyl sulfide, (2-bromoethyl)(ethyl)sulfane[5]

Physicochemical Data

The physical and chemical properties of 2-bromoethyl ethyl sulfide are summarized in the table below.

| Property | Value | Source |

| Density | 1.389 g/cm³ | [3][5] |

| Boiling Point | 57 °C | [5] |

| Flash Point | 62 °C | [3][5] |

| Refractive Index | 1.508 | [3][5] |

| PSA | 25.3 | [2][5] |

| XLogP3 | 2.13440 | [5] |

Part 2: Synthesis and Chemical Reactivity

The unique reactivity of 2-bromoethyl ethyl sulfide stems from its two distinct functional groups. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the sulfur atom can act as an internal nucleophile, influencing the reaction pathways.[1]

Synthetic Pathway

The primary method for synthesizing 2-bromoethyl ethyl sulfide involves a nucleophilic substitution reaction. A common and efficient approach is the reaction between sodium ethanethiolate and an electrophile like 1,2-dibromoethane.[1][6] The ethanethiolate anion acts as the nucleophile, displacing one of the bromide ions.

Experimental Protocol: Synthesis of 2-Bromoethyl Ethyl Sulfide

-

Preparation of Sodium Ethanethiolate: Ethanethiol is treated with a strong base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent (e.g., ethanol) to generate the sodium salt, sodium ethanethiolate.[1]

-

Nucleophilic Substitution: 1,2-dibromoethane is added to the solution of sodium ethanethiolate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction, where the thiolate attacks one of the carbon atoms bonded to bromine.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve extraction and distillation to yield the purified 2-bromoethyl ethyl sulfide.

Caption: General synthesis workflow for 2-bromoethyl ethyl sulfide.

Chemical Reactivity and Mechanisms

The presence of the sulfur atom neighboring the bromo-substituted carbon gives rise to unique reactivity patterns, most notably the potential for neighboring group participation.

-

Nucleophilic Substitution (SN2): The compound is an effective alkylating agent.[1] The carbon atom attached to the bromine is electrophilic and susceptible to attack by various nucleophiles, which displace the bromide ion.[1][7] This allows for the introduction of the ethylthioethyl group into other molecules.[1]

-

Neighboring Group Participation: The sulfur atom can act as an internal nucleophile, attacking the bromine-bearing carbon to form a cyclic episulfonium ion intermediate.[1] This is a two-step process where the bromide ion is first displaced internally. Subsequently, an external nucleophile attacks one of the carbons of the strained three-membered ring, leading to the final product.[1] This pathway can influence the stereochemistry and regioselectivity of the reaction.

Caption: Competing reaction pathways for 2-bromoethyl ethyl sulfide.

Part 3: Applications in Research and Drug Development

The versatile reactivity of 2-bromoethyl ethyl sulfide makes it a valuable precursor in various synthetic applications, particularly in the fields of medicinal chemistry and materials science.

Role as an Alkylating Agent

As a potent alkylating agent, 2-bromoethyl ethyl sulfide is used to introduce the ethylthioethyl moiety into a wide range of molecular scaffolds.[1] This is particularly relevant in drug development, where it can serve as a precursor for creating compounds that covalently modify target proteins, such as cysteine residues in antitumor agents.[1] The structural similarities to sulfur mustards have also made it a compound of interest in toxicological studies.[1]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this reagent is exploited in the construction of heterocyclic rings, which are core structures in many bioactive molecules.[1] For instance, derivatives of 2-bromoethyl ethyl sulfide have been used to synthesize strained four-membered rings like azetidines and oxetanes, which are often challenging to prepare via other methods.[1]

Precursor to Other Synthetic Intermediates

2-Bromoethyl ethyl sulfide can be transformed into other useful synthetic intermediates. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties and reactivity of the molecule, expanding its synthetic utility.[1] Furthermore, it can be used to generate sulfonium salts, which are themselves valuable reagents in organic synthesis.[1]

Caption: Key application areas of 2-bromoethyl ethyl sulfide.

Part 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling 2-bromoethyl ethyl sulfide.

Hazard Identification

The compound is classified as hazardous and presents multiple risks.

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H227 | Combustible liquid |

Source:[5]

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE) and Engineering Controls

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5][8] Wear suitable protective clothing, including chemical-resistant gloves and a lab coat.[5] Eye protection, such as safety goggles or a face shield, is mandatory.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[9] Store separately from incompatible materials like strong oxidizing agents.[9]

First Aid Measures

-

Skin Contact: Immediately wash with plenty of soap and water.[5][8] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[5]

-

Eye Contact: Immediately rinse with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Seek medical help if you feel unwell.[5]

-

Ingestion: Rinse mouth and seek medical help.[5] Do not induce vomiting.

References

-

Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET. (2024, March 30). Retrieved January 16, 2026, from [Link]

-

When ethyl sulfide (ethosulphide) reacts with 2-bromopropane in a polar s.. - Filo. (n.d.). Retrieved January 16, 2026, from [Link]

-

What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? - Knowledge. (2024, December 9). Retrieved January 16, 2026, from [Link]

-

The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). Retrieved January 16, 2026, from [Link]

-

What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (2024, December 14). Retrieved January 16, 2026, from [Link]

-

When bromoethane is treated with potassium sulfide class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Alkylating Mechanism of 2-Bromoethyl Ethyl Sulfide

Abstract

2-Bromoethyl ethyl sulfide (BEES) is a monofunctional organosulfur compound that serves as a potent alkylating agent. As a structural analog of the chemical warfare agent sulfur mustard, it is a valuable model compound for toxicological research and in the development of novel therapeutic agents. This technical guide provides an in-depth examination of the core mechanism of action of BEES as an alkylating agent. We will elucidate the pivotal role of intramolecular cyclization in forming a highly reactive sulfonium ion, detail its subsequent reactions with biological macromolecules—primarily DNA—and explore the cellular consequences of this covalent modification. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the chemical basis of BEES's activity, field-proven experimental methodologies for its study, and the broader implications of its mode of action.

Introduction: Profiling 2-Bromoethyl Ethyl Sulfide

Chemical Identity and Significance

2-Bromoethyl ethyl sulfide (BEES), chemical formula C₄H₉BrS, is a bifunctional molecule featuring both a nucleophilic sulfur atom and a reactive carbon-bromine bond.[1][2] This structure predisposes it to a specific and highly efficient mechanism of alkylation. Its significance in the scientific community stems largely from its structural similarity to sulfur mustards (HD).[1] While BEES is monofunctional—possessing only one haloethyl arm—it effectively mimics the initial alkylating steps of its more hazardous bifunctional counterpart, making it a safer and widely used surrogate in mechanistic studies.[3][4] Its chloro-analog, 2-chloroethyl ethyl sulfide (CEES), is more extensively studied, but the underlying mechanism is identical, with the bromo-derivative generally exhibiting higher reactivity due to bromide being a better leaving group than chloride.[1]

The Context of Sulfur Mustard Analogs

Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent vesicating and cytotoxic agent whose toxicity is primarily attributed to its ability to alkylate cellular components.[5][6][7] As a bifunctional agent, it can form both mono-adducts and DNA inter- and intra-strand cross-links. Monofunctional analogs like BEES and CEES can only form mono-adducts.[5] This distinction is crucial; by studying these simpler analogs, researchers can isolate the effects of mono-alkylation on cellular processes, providing a foundational understanding of the more complex damage inflicted by bifunctional mustards.

The Core Mechanism of Action: A Two-Step Alkylation Process

The alkylating activity of 2-bromoethyl ethyl sulfide is not a direct displacement of the bromide by a biological nucleophile. Instead, it proceeds via a highly efficient intramolecular reaction that generates a potent electrophile.

Step 1: Intramolecular Cyclization and Sulfonium Ion Formation

The cornerstone of the mechanism is an intramolecular nucleophilic substitution (SNi). The sulfur atom, acting as an internal nucleophile, attacks the carbon atom bearing the bromine atom. This reaction is rapid and facile, leading to the displacement of the bromide ion and the formation of a strained, three-membered cyclic intermediate known as an ethylenesulfonium ion (also referred to as a thiiranium ion).[6][8] This cyclic cation is highly reactive due to ring strain and the positive charge on the sulfur atom.[9]

This initial cyclization is the rate-determining step in the alkylation process and is fundamental to the reactivity of all 2-haloethyl sulfides.[6]

Caption: The two-step mechanism of BEES alkylation.

Step 2: Electrophilic Attack on Biological Nucleophiles

The highly electrophilic ethylenesulfonium ion is aggressively attacked by any available nucleophile. Within a cell, electron-rich atoms on biological macromolecules are the primary targets. The reaction opens the strained three-membered ring and results in the formation of a stable covalent bond, effectively transferring the ethylthioethyl group to the target molecule.

The primary cellular targets for alkylation include:

-

Deoxyribonucleic Acid (DNA): The most critical target, with modifications leading to genotoxicity.

-

Proteins: Alkylation of amino acid residues (e.g., cysteine, histidine) can alter protein structure and function.[10]

-

Glutathione (GSH): A key cellular antioxidant that is readily depleted by alkylation.[11]

The Genotoxic Impact: DNA as the Primary Target

The cytotoxicity and mutagenicity of BEES and its analogs are overwhelmingly attributed to their interaction with DNA.[5][12]

Major DNA Adducts: Targeting Purine Bases

The nitrogen atoms within the purine bases of DNA are particularly strong nucleophiles. Experimental evidence from studies on CEES and sulfur mustards consistently shows that the most frequent sites of alkylation are:

-

N7 of Guanine: This is the most common adduct formed, accounting for a significant portion of the total DNA alkylation.[5][12][13] The N7-ethylthioethyl-guanine adduct distorts the DNA helix.

-

N3 of Adenine: This is another major site of alkylation, forming the N3-ethylthioethyl-adenine adduct.[5][12]

Consequences of DNA Alkylation

The formation of these bulky adducts on the DNA template has severe consequences for cellular function:

-

Disruption of DNA Replication and Transcription: The covalent adducts act as physical blocks, stalling the progress of DNA and RNA polymerases. This interference with fundamental cellular processes leads to cell cycle arrest.[5]

-

Activation of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates complex signaling pathways to coordinate repair or, if the damage is too extensive, initiate programmed cell death (apoptosis). Key markers of this response include the phosphorylation of histone H2A.X and the tumor suppressor protein p53.[11][14]

Secondary Mechanisms and Broader Cellular Disruption

While DNA damage is the primary driver of toxicity, the reactivity of the sulfonium ion leads to other significant cellular perturbations.

Glutathione Depletion and Oxidative Stress

Glutathione (GSH) is a vital tripeptide that protects the cell from oxidative damage. The sulfhydryl group of its cysteine residue is highly nucleophilic and reacts readily with the BEES-derived sulfonium ion.[11] This reaction forms a GSH-conjugate, which has been detected via liquid chromatography-mass spectrometry (LC-MS) in studies with CEES.[11] The rapid depletion of the cellular GSH pool compromises the cell's antioxidant defenses, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA itself.[11] This oxidative component contributes significantly to the overall cellular toxicity.

Experimental Protocols for Studying Alkylation

Validating and quantifying the effects of an alkylating agent like BEES requires robust, well-controlled experimental designs.

Protocol: In Vitro DNA Adduct Analysis via LC-MS/MS

This protocol provides the gold standard for identifying and quantifying specific DNA adducts, offering direct evidence of the alkylation mechanism.[15][16]

Objective: To quantify the formation of N7-ethylthioethyl-guanine from calf thymus DNA treated with BEES.

Rationale: This method uses enzymatic digestion to break down DNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The high specificity of MS/MS allows for unambiguous identification of the adduct, while the use of a stable isotope-labeled internal standard ensures precise quantification.

Methodology:

-

Reaction Setup:

-

Prepare a solution of 1 mg/mL calf thymus DNA in a 10 mM Tris-HCl buffer (pH 7.4).

-

Prepare a stock solution of BEES in a suitable solvent like DMSO.

-

In a microcentrifuge tube, combine the DNA solution with the BEES stock to achieve a final BEES concentration of 0.5 mM. Include a vehicle control (DMSO only).

-

Incubate the reaction at 37°C for 2 hours with gentle agitation. Causality: This allows for the formation of the sulfonium ion and subsequent DNA alkylation.

-

-

DNA Precipitation and Purification:

-

Stop the reaction by adding two volumes of ice-cold ethanol to precipitate the DNA.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the DNA.

-

Wash the pellet twice with 70% ethanol to remove unreacted BEES and salts. Air-dry the pellet. Causality: Purification is critical to prevent interference in the downstream LC-MS/MS analysis.

-

-

Enzymatic Digestion:

-

Resuspend the DNA pellet in a digestion buffer containing 10 mM MgCl₂.

-

Add DNase I, Nuclease P1, and Alkaline Phosphatase sequentially, following manufacturer's protocols for optimal activity. Incubate at 37°C for 12-18 hours. Causality: A multi-enzyme approach ensures complete digestion of DNA down to individual deoxynucleosides, which is necessary for analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Spike the digested sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled N7-ethylthioethyl-deoxyguanosine). Self-Validation: The internal standard corrects for variations in sample handling and instrument response, ensuring accurate quantification.

-

Centrifuge the sample to pellet any undigested material or protein. Transfer the supernatant to an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the deoxynucleosides using a gradient of acetonitrile in 0.1% formic acid.

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for the native adduct and the labeled internal standard. Causality: MRM provides exceptional sensitivity and selectivity, filtering out background noise and confirming the identity of the target analyte.

-

Caption: Workflow for DNA adduct analysis by LC-MS/MS.

Quantitative Data Summary

Studies using the analog CEES provide valuable quantitative insights into the cytotoxic and DNA-damaging potential of monofunctional sulfur mustards.

| Parameter | Cell Line | CEES Concentration | Time Point | Observed Effect | Reference |

| Cell Proliferation | HaCaT (human keratinocytes) | 0.5 mM | 24 h | ~50% reduction in BrdU incorporation | [5] |

| Cell Proliferation | HaCaT (human keratinocytes) | 1.0 mM | 24 h | ~92% reduction in BrdU incorporation | [5] |

| DNA Damage (Comet Assay) | JB6 (mouse epidermal) | 0.1 - 1.0 mM | 1 h | Dose-dependent increase in DNA strand breaks | [11] |

| Oxidative DNA Damage | Dermal Fibroblasts | 0.5 mM | 6 h | Significant increase in 8-OHdG levels | [11] |

| GSH Conjugate Formation | In vitro reaction | 0.5 mM CEES + 10 mM GSH | 1 h | Detection of GSH-CEES conjugate (m/z 396) by LC-MS | [11] |

Conclusion

The mechanism of action of 2-bromoethyl ethyl sulfide as an alkylating agent is a well-defined, two-step process initiated by the formation of a highly reactive ethylenesulfonium ion. This potent electrophile primarily targets DNA, forming covalent adducts that disrupt cellular replication and transcription, activate the DNA damage response, and ultimately lead to cytotoxicity. Concurrently, the depletion of cellular nucleophiles like glutathione contributes to a state of oxidative stress, exacerbating the cellular injury. The principles elucidated through the study of BEES and its analogs are fundamental to understanding chemical toxicology and continue to inform the development of alkylating drugs in oncology. Future research may focus on leveraging this mechanism for targeted drug delivery or developing more effective countermeasures against exposure to sulfur mustards.

References

-

Pananiswamy, G., et al. (2007). Biological and molecular mechanisms of sulfur mustard analog-induced toxicity in JB6 and HaCaT cells: Possible role of ATM/ATR-cell cycle checkpoint pathway. Journal of Cellular Biochemistry. Available at: [Link]

-

Ganesan, K., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology and Medicine. Available at: [Link]

-

Cain, Q., et al. (2019). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry. Available at: [Link]

-

Ganesan, K., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. PubMed. Available at: [Link]

-

Näsström, T., et al. (2018). Mass spectrometric analysis of sulfur mustard-induced biomolecular adducts: Are DNA adducts suitable biomarkers of exposure? Toxicology Letters. Available at: [Link]

-

Näsström, T., et al. (2018). A mass spectrometric platform for the quantitation of sulfur mustard-induced nucleic acid adducts as mechanistically relevant biomarkers of exposure. Semantic Scholar. Available at: [Link]

-

Noort, D., et al. (1994). Mass Spectrometric Detection of Sulfur Mustard Adducts to Proteins and DNA. DTIC. Available at: [Link]

-

Zucchetti, M., et al. (1987). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed. Available at: [Link]

-

Ludlum, D. B., et al. (1989). Detection of sulfur mustard-induced DNA modifications. PubMed. Available at: [Link]

-

Liu, S., et al. (2021). Advances in sulfur mustard-induced DNA adducts: Characterization and detection. Toxicology Letters. Available at: [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl sulfide. National Center for Biotechnology Information. Available at: [Link]

-

Shakar, D., & Sabourin, C. (2015). Mechanisms Mediating the Vesicant Actions of Sulfur Mustard after Cutaneous Exposure. Toxicological Sciences. Available at: [Link]

-

Tewari-Singh, N., et al. (2009). Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice. PubMed. Available at: [Link]

-

Grokipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Grokipedia. Available at: [Link]

-

Zhang, W., et al. (2021). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research. Available at: [Link]

-

Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. Available at: [Link]

-

Teicher, B. A., et al. (1987). Alkylating agent resistance: in vitro studies with human cell lines. Cancer Research. Available at: [Link]

-

Frei, E., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Frei, E., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. PNAS. Available at: [Link]

-

Wikipedia. (n.d.). Mustard gas. Wikipedia. Available at: [Link]

-

Lown, J. W., et al. (1990). Design, synthesis, DNA sequence preferential alkylation and biological evaluation of N-mustard derivatives of distamycin and netropsin analogues. PubMed. Available at: [Link]

-

Pieper, R. O., & Erickson, L. C. (1990). In vitro transcription analysis of DNA alkylation by nitrogen mustard. PubMed. Available at: [Link]

-

Ojwang, J. O., et al. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. Available at: [Link]

-

Hay, M. P., et al. (2014). Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonium. Wikipedia. Available at: [Link]

-

O'Malley, Y. Q., et al. (2020). Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes. Toxicological Sciences. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. brieflands.com [brieflands.com]

- 5. Biological and molecular mechanisms of sulfur mustard analog-induced toxicity in JB6 and HaCaT cells: Possible role of ATM/ATR-cell cycle checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mustard gas - Wikipedia [en.wikipedia.org]

- 9. Sulfonium - Wikipedia [en.wikipedia.org]

- 10. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of sulfur mustard-induced DNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectrometric analysis of sulfur mustard-induced biomolecular adducts: Are DNA adducts suitable biomarkers of exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A mass spectrometric platform for the quantitation of sulfur mustard-induced nucleic acid adducts as mechanistically relevant biomarkers of exposure | Semantic Scholar [semanticscholar.org]

The Versatile Workhorse of Modern Synthesis: A Technical Guide to the Applications of 2-Bromoethyl Ethyl Sulfide

Abstract

2-Bromoethyl ethyl sulfide, a bifunctional organosulfur compound, has emerged as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its unique molecular architecture, featuring a reactive bromine atom and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of 2-bromoethyl ethyl sulfide in organic synthesis, with a particular focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries. We will delve into the fundamental reactivity of this reagent, provide detailed experimental protocols for key transformations, and explore its role in the synthesis of high-value compounds, including heterocyclic scaffolds and functionalized thioethers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful reagent.

Introduction: The Duality of Reactivity

2-Bromoethyl ethyl sulfide (C₄H₉BrS) is a colorless to pale yellow liquid that possesses a unique combination of electrophilic and nucleophilic centers within the same molecule.[1] The primary bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the adjacent carbon atom a potent electrophile.[1] Concurrently, the sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, capable of participating in a variety of bond-forming reactions. This inherent duality is the cornerstone of its synthetic utility, enabling chemists to introduce the ethylthioethyl moiety into a wide array of molecular frameworks.[1]

The significance of organosulfur compounds in various scientific disciplines cannot be overstated. Sulfur-containing functional groups are integral components of numerous pharmaceuticals and natural products, influencing their biological activity and pharmacokinetic properties.[2] In materials science, sulfur-based polymers exhibit a range of desirable characteristics.[1] 2-Bromoethyl ethyl sulfide, as a readily accessible precursor to more complex sulfur-containing molecules, therefore holds considerable promise for innovation in these fields.

Table 1: Physicochemical Properties of 2-Bromoethyl Ethyl Sulfide

| Property | Value | Reference |

| CAS Number | 35420-95-2 | [3][4] |

| Molecular Formula | C₄H₉BrS | [3][4] |

| Molecular Weight | 169.08 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 178.9 °C at 760 mmHg | Guidechem |

| Density | 1.389 g/cm³ | Guidechem |

Core Reactivity and Mechanistic Considerations

The synthetic applications of 2-bromoethyl ethyl sulfide are primarily dictated by the reactivity of the carbon-bromine bond. As a primary alkyl halide, it readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.

The Sₙ2 Reaction: A Gateway to Functionalization

The Sₙ2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Diagram 1: General Mechanism of Sₙ2 Reaction on 2-Bromoethyl Ethyl Sulfide

Sources

An In-Depth Technical Guide to the Application of 2-Bromoethyl Ethyl Sulfide for the Introduction of Thioether Linkages

This guide provides an in-depth exploration of 2-bromoethyl ethyl sulfide as a key reagent for the strategic introduction of thioether linkages in molecular synthesis and modification. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations, and practical applications that enable precise and efficient thioether bond formation. We will examine the reagent's reactivity, detail field-proven methodologies for its use in both small molecule synthesis and complex bioconjugation, and provide the necessary safety and handling protocols to ensure successful and safe implementation in the laboratory.

Core Concepts: Understanding 2-Bromoethyl Ethyl Sulfide

2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a bifunctional organic compound that serves as a versatile building block in synthetic chemistry.[1][2][3][4] Its utility is anchored in its distinct chemical architecture: a reactive primary alkyl bromide and a stable thioether moiety.

-

The Electrophilic Center: The carbon-bromine (C-Br) bond is the molecule's primary reactive site. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the foundation for its use as an alkylating agent.[1][5]

-

The Thioether Group: The ethyl sulfide group (-S-CH₂CH₃) is generally stable under common reaction conditions for alkylation. It influences the molecule's overall polarity and solubility and can be a site for subsequent chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, if desired.[1]

The primary mechanism through which 2-bromoethyl ethyl sulfide introduces the -(CH₂)₂-S-CH₂CH₃ group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7][8] This pathway is highly efficient when reacting with potent nucleophiles, particularly thiols.

Physical and Chemical Properties

A clear understanding of the reagent's properties is paramount for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 35420-95-2 | [2][3][4] |

| Molecular Formula | C₄H₉BrS | [2][3][4] |

| Molecular Weight | ~169.09 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~57 °C | [2] |

| Density | ~1.389 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂). |

The Mechanism of Thioether Synthesis

The formation of a new thioether linkage using 2-bromoethyl ethyl sulfide is a classic example of the Sₙ2 reaction, a cornerstone of organic synthesis.[9][10] The process is most effective with soft, highly polarizable nucleophiles like sulfur.

The general workflow involves two key steps:

-

Deprotonation of the Thiol: Thiols (R-SH) are moderately acidic. To enhance their nucleophilicity, they are typically deprotonated with a suitable base to form the corresponding thiolate anion (R-S⁻).[11][12] The thiolate is a significantly more potent nucleophile than the neutral thiol.[12][13]

-

Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom bonded to the bromine on 2-bromoethyl ethyl sulfide. This occurs in a single, concerted step where the new carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks.[7][11]

Diagram: Sₙ2 Mechanism for Thioether Formation

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 10. Organic sulfide - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]